molecular formula C39H39O21+ B1248576 Malonylshisonin

Malonylshisonin

Cat. No. B1248576
M. Wt: 843.7 g/mol
InChI Key: HCZDGTUAMVKZNE-KMKFZPLVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Malonylshisonin is an anthocyanidin glycoside.

Scientific Research Applications

Extraction, Purification, and Stability

  • Extraction and Purification: Acidic water is effective for extracting perilla anthocyanins, including malonylshisonin. Purification via Amberlite XAD-7 column chromatography followed by high-speed countercurrent chromatography yields a high purity (98.5%) of malonylshisonin (Li Bo-sheng, 2009).
  • Stability Factors: Malonylshisonin demonstrates stability at lower temperatures (60℃) and in acidic conditions (below pH 4), but is unstable at higher temperatures (80℃) and sensitive to ultraviolet light. This indicates its suitability for use in acidic foods (Li Bo-sheng, 2009).

Malonyl-CoA Biosensors in Metabolic Engineering

  • Biosensor Design and Applications: Genetically-encoded malonyl-CoA sensors have been developed for dynamic reprogramming of cell metabolism. These are critical for engineering efficient microbial cell factories, significantly aiding in the production of malonyl-CoA-derived compounds like fatty acids, phenylpropanoids, flavonoids, and polyketides (Abayomi O Johnson et al., 2017).

Metabolic Network Modeling and Intervention

  • Optimizing Malonyl-CoA Production: Computational and experimental approaches have been used to improve intracellular availability of malonyl-CoA in E. coli. Specific genetic interventions resulted in a 4-fold increase in malonyl-CoA levels, demonstrating the potential of this approach in the production of secondary metabolites like naringenin (Peng Xu et al., 2011).

Malonyl-CoA's Role in Metabolism and Disease

  • Metabolic and Disease Implications: Lysine malonylation, a post-translational modification involving malonyl-CoA, plays a role in metabolic disorders, inflammation, and immune regulation. This highlights its potential as a biomolecular target for clinical applications in various diseases (Lu Zou et al., 2023).

Antidepressant Effects of Peony

  • Natural Product Research: Although not directly related to malonylshisonin, studies on peony, a natural product, have shown antidepressant properties. This research informs the potential pharmacological applications of natural compounds and their biochemical pathways (Qingqiu Mao et al., 2012).

properties

Product Name

Malonylshisonin

Molecular Formula

C39H39O21+

Molecular Weight

843.7 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C39H38O21/c40-18-5-1-16(2-6-18)3-8-29(46)54-14-26-31(48)34(51)36(53)39(60-26)58-25-12-20-23(56-37(25)17-4-7-21(42)22(43)9-17)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1

InChI Key

HCZDGTUAMVKZNE-KMKFZPLVSA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

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